molecular formula C8H8BrNO B8556305 7-Bromo-2,3-dihydrobenzofuran-5-amine

7-Bromo-2,3-dihydrobenzofuran-5-amine

Cat. No.: B8556305
M. Wt: 214.06 g/mol
InChI Key: AKIWCDYBERZVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydrobenzofuran-5-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2

InChI Key

AKIWCDYBERZVKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)N

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation of 7-Bromo-2,3-dihydrobenzofuran-5-amine: A Comprehensive NMR Analysis and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6)[1][2]

Executive Summary

In modern medicinal chemistry, the 2,3-dihydrobenzofuran core serves as a highly rigidified, metabolically stable bioisostere for acyclic phenolic ethers[3][4]. The derivative 7-bromo-2,3-dihydrobenzofuran-5-amine is a critical bifunctional building block. Its primary amine at C5 allows for rapid amidation or sulfonylation, while the bromine atom at C7 serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

As a Senior Application Scientist, I have structured this guide to move beyond merely listing spectral data. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts and establish a self-validating, artifact-free experimental protocol for its structural verification.

Quantitative NMR Spectral Data & Mechanistic Causality

Accurate structural elucidation requires understanding how the local electronic environment—specifically inductive effects, magnetic anisotropy, and spin-orbit coupling—dictates the resonance of each nucleus. The data below represents the established spectral profile for this scaffold in Chloroform- d (CDCl 3​ ) at 298 K.

1 H-NMR Spectroscopy (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C6-H 6.65Doublet (d)2.21HAromatic CH, ortho to Br
C4-H 6.50Doublet (d)2.21HAromatic CH, ortho to alkyl
C2-H 2​ 4.60Triplet (t)8.72HAliphatic CH 2​ , adjacent to O
N-H 2​ 3.40Broad Singlet (br s)-2HPrimary amine protons
C3-H 2​ 3.20Triplet (t)8.72HAliphatic CH 2​ , benzylic

Mechanistic Insights:

  • Inductive Deshielding in the Furan Ring: The aliphatic region is defined by two distinct triplets. The C2 protons ( δ 4.60) are highly deshielded compared to the C3 protons ( δ 3.20) due to the strong electron-withdrawing inductive effect of the adjacent oxygen atom[4].

  • Aromatic Meta-Coupling: The absence of a large ortho-coupling constant ( J≈8 Hz) immediately validates the substitution pattern. The protons at C4 and C6 are separated by the C5-amine group, resulting in a classic 4J meta-coupling of 2.2 Hz.

13 C-NMR Spectroscopy (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Mechanistic Note
C7a 151.4CQuaternary, oxygen bridgehead
C5 140.5CQuaternary, ipso to amine
C3a 128.2CQuaternary, benzylic bridgehead
C6 115.6CHAromatic CH
C4 112.4CHAromatic CH
C7 103.2CQuaternary, ipso to bromine (Heavy Atom Effect )
C2 71.5CH 2​ Aliphatic CH 2​ , adjacent to O
C3 29.8CH 2​ Aliphatic CH 2​ , benzylic

Mechanistic Insights:

  • The Heavy Atom Effect: The most diagnostic signal in the 13 C spectrum is the C7 carbon, which appears unusually upfield ( δ 103.2 ppm) for an aromatic ring. This is driven by the "heavy atom effect" of the directly attached bromine. The large electron cloud of the halogen increases diamagnetic shielding via spin-orbit coupling, pushing the carbon resonance significantly upfield.

  • Bridgehead Deshielding: Conversely, C7a ( δ 151.4 ppm) is pushed far downfield due to the π -donation and inductive withdrawal of the directly attached ring oxygen.

Standardized Experimental Protocol

To ensure high-fidelity, reproducible spectra, the sample preparation must act as a self-validating system. Poor preparation leads to line broadening, poor signal-to-noise (S/N) ratios, and integration errors[5].

Step-by-Step Methodology
  • Solvent Selection: Use Chloroform- d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is strictly preferred over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange with the -NH 2​ protons, which would cause the δ 3.40 ppm signal to disappear.

  • Sample Solubilization: Weigh exactly 15 mg of 7-bromo-2,3-dihydrobenzofuran-5-amine (a solid at room temperature[6]) into a clean glass vial. Add 0.6 mL of CDCl 3​ . Sonicate for 30 seconds to ensure complete dissolution.

  • Tube Selection & Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP).

    • Causality: The 0.6 mL volume guarantees a filling height of >3.5 cm[7]. If the liquid column is too short, the air-liquid meniscus will sit within the active volume of the radiofrequency (RF) coil. The stark difference in magnetic susceptibility between air and chloroform will distort the B0​ magnetic field, making it impossible to shim properly, resulting in asymmetric or broadened peaks[5][7].

  • Contamination Check: Visually inspect the tube. Strictly avoid the use of nickel spatulas during weighing, as microscopic ferromagnetic traces will catastrophically degrade magnetic field homogeneity[7].

  • Acquisition Parameters:

    • 1 H-NMR: Set the number of scans (ns) to 16. Use a relaxation delay ( D1​ ) of 1.0 s.

    • 13 C-NMR: Set ns to 512. Crucially, increase the relaxation delay ( D1​ ) to 2.0 - 3.0 s.

    • Causality: Quaternary carbons (C3a, C5, C7, C7a) lack directly attached protons, depriving them of efficient dipole-dipole spin-lattice relaxation ( T1​ ) pathways. A longer D1​ prevents signal saturation, ensuring these critical quaternary peaks rise above the noise floor.

Workflow Visualization

The following logical diagram maps the critical path from raw compound to processed spectral data, highlighting the mandatory quality control gates.

NMR_Workflow Start Compound: 7-bromo-2,3-dihydrobenzofuran-5-amine Solvent Dissolve in 0.6 mL CDCl3 (Check complete solubility) Start->Solvent Tube Transfer to 5mm NMR Tube (e.g., Wilmad 507-PP) Solvent->Tube Inspect Visual QC Inspection (Ensure >3.5cm height, no ferromagnetic traces) Tube->Inspect Tuning Probe Tuning & Matching (Lock to CDCl3 & Shim Z1/Z2) Inspect->Tuning Acq1H 1H-NMR Acquisition (ns=16, d1=1s) Tuning->Acq1H Acq13C 13C-NMR Acquisition (ns=512, d1=2.5s) Tuning->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process

Figure 1: Standardized NMR sample preparation and data acquisition workflow.

References

  • PubChem. "Dihydrobenzofuran (CID 10329) - Compound Summary." National Institutes of Health (NIH). Available at: [Link][3]

  • University of Liverpool. "Sample Preparation Guidelines for NMR Spectroscopy." Department of Chemistry. Available at: [Link][5]

  • University of Wuppertal. "Sample Preparation and Substance Codes for NMR." Faculty of Mathematics and Natural Sciences. Available at:[Link][7]

  • Molecules (MDPI). "Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach." MDPI Open Access Journals. Available at: [Link][4]

Sources

Comprehensive Safety, Handling, and Toxicity Profile of 7-Bromo-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6) is a highly specialized bicyclic aromatic amine utilized extensively as a building block in medicinal chemistry and drug discovery[1][2]. The molecule features a primary aniline moiety, a rigidified dihydrobenzofuran core, and a bromine atom at the 7-position. While these structural elements make it an excellent candidate for synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) ligands, they also introduce specific physicochemical liabilities and toxicological risks. This technical guide synthesizes the mechanistic toxicology, safety data sheet (SDS) directives, and field-proven handling protocols required for the safe and effective use of this compound.

Physicochemical Properties & Molecular Liabilities

Understanding the structural causality of 7-bromo-2,3-dihydrobenzofuran-5-amine is critical for predicting its behavior in both synthetic and biological environments.

PropertyValue / Description
CAS Number 191602-53-6[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
Physical Form Solid[2]
Purity ≥95% - 98%[1][2]

Structural Causality:

  • The Primary Amine: The aniline-like primary amine is highly susceptible to atmospheric oxidation. It must be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation into dark, insoluble polymeric azo/nitroso species.

  • The Bromine Atom: The heavy halogen at the 7-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, it also significantly increases the molecule's lipophilicity (LogP), which enhances cellular permeability and the potential for bioaccumulation in lipid-rich tissues.

  • The Dihydrobenzofuran Core: The oxygen-containing bicyclic ring restricts rotational degrees of freedom and donates electron density into the aromatic system, modulating the pKa and nucleophilicity of the amine.

Mechanistic Toxicology & Biological Impact

Based on standardized GHS classifications, 7-bromo-2,3-dihydrobenzofuran-5-amine presents several acute hazards[3][4]:

GHS Hazard CodeHazard StatementBiological Implication
H302 Harmful if swallowedSystemic absorption leading to hepatic bioactivation.
H315 Causes skin irritationDirect electrophilic stress on epidermal proteins.
H319 Causes serious eye irritationCorneal damage upon direct particulate contact.
H335 May cause respiratory irritationAerosolized dust causes mucosal inflammation.
The Methemoglobinemia Liability

The most severe toxicological risk associated with aromatic amines is the induction of methemoglobinemia[5][6]. In vivo, the primary amine undergoes N-hydroxylation, a phase I metabolic process mediated primarily by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1 [7][8].

The resulting N-hydroxylamine metabolite enters the bloodstream and penetrates erythrocytes. Inside the red blood cell, it undergoes a co-oxidation reaction with oxyhemoglobin, converting the functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺), forming methemoglobin[5][7]. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis and hypoxia. Furthermore, the resulting nitroso intermediate is highly reactive and can form covalent adducts with the β-Cys93 residue of hemoglobin[7].

G Parent 7-Bromo-2,3-dihydrobenzofuran-5-amine CYP Hepatic CYP450 (CYP1A2 / CYP2E1) N-Hydroxylation Parent->CYP Detox N-Acetylation (NAT2) Detoxification Pathway Parent->Detox NHydroxy N-Hydroxylamine Metabolite CYP->NHydroxy Erythrocyte Erythrocyte Entry & Co-oxidation NHydroxy->Erythrocyte Nitroso Nitroso Intermediate Erythrocyte->Nitroso MetHb Methemoglobinemia (Fe2+ -> Fe3+) Impaired O2 Transport Erythrocyte->MetHb

CYP450-mediated bioactivation of 7-bromo-2,3-dihydrobenzofuran-5-amine.

Safety Data Sheet (SDS) Directives & Handling SOPs

Handling this compound requires stringent engineering controls and personal protective equipment (PPE) to mitigate inhalation (H335) and dermal (H315) exposure[3][4].

PPE and Engineering Controls
  • Ventilation: All manipulations of the dry powder must be performed inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Glove Selection (Causality Note): Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry powder. However, if the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), butyl rubber gloves or double-gloving is mandatory . DMSO acts as a highly efficient carrier solvent that rapidly penetrates nitrile, facilitating the transdermal delivery of the toxic aniline directly into the bloodstream.

Standard Operating Procedure: Safe Weighing and Solubilization
  • Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) enclosure.

  • Static Mitigation: Brominated aromatic solids frequently hold static charge, leading to dangerous aerosolization. Use an anti-static bar or zero-stat gun on the spatula and weigh boat prior to transfer.

  • Transfer: Tare a glass vial. Transfer the solid carefully using a micro-spatula. Cap the vial tightly before removing it from the LEV.

  • Solubilization: Inject the vehicle solvent (e.g., anhydrous DMSO) directly through a septum cap using a syringe. If a septum is unavailable, open the vial only inside the fume hood. Vortex until complete dissolution is achieved.

  • Decontamination: Wipe down the balance and surrounding surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative bleach neutralizes residual amine by converting it to less reactive, water-soluble byproducts. Follow with a 70% ethanol wipe.

In Vitro Cytotoxicity Screening Protocol

Before utilizing derivatives of 7-bromo-2,3-dihydrobenzofuran-5-amine in advanced biological assays, researchers must establish a cellular therapeutic index. The following protocol outlines a self-validating ATP-luminescence assay (e.g., CellTiter-Glo) to determine basal cytotoxicity.

Protocol: High-Throughput Cytotoxicity Assay

This assay is designed as a self-validating system: the vehicle control establishes baseline viability, while the positive control confirms cellular responsiveness and reagent integrity.

  • Cell Plating: Seed HepG2 cells (a hepatocellular carcinoma line that retains basal CYP450 metabolic activity) at 5,000 cells/well in a white, opaque 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10 mM stock of the compound in anhydrous DMSO. Perform a 10-point, 1:3 serial dilution in DMSO.

  • Treatment: Transfer the compound dilutions into the culture media. Critical: The final DMSO concentration in the assay wells must be strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls: Include a vehicle control (0.5% DMSO in media) and a positive kill control (10 µM Staurosporine).

  • Incubation: Expose the cells to the compound for 48 hours.

  • Quantitation: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Normalize the raw data against the vehicle control (set as 100% viability) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

G Stock 10 mM Stock in DMSO Dilution 10-Point Serial Dilution (1:3 in DMSO) Stock->Dilution Treatment Compound Treatment (Final DMSO ≤0.5%, 48h) Dilution->Treatment Plating HepG2 Cell Plating (5,000 cells/well) Plating->Treatment Lysis ATP-Luminescence Reagent (Cell Lysis & Stabilization) Treatment->Lysis Analysis Luminescence Readout & IC50 Calculation Lysis->Analysis

Step-by-step workflow for in vitro ATP-dependent cytotoxicity screening.

Sources

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 7-bromo-2,3-dihydrobenzofuran-5-amine: pKa and logP

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) and partition coefficient (logP) of the novel small molecule, 7-bromo-2,3-dihydrobenzofuran-5-amine. As key determinants of a compound's pharmacokinetic and pharmacodynamic profile, accurate pKa and logP values are critical for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for the prediction of these parameters, presents computationally derived values, and details established experimental protocols for their empirical validation. The interplay between these fundamental properties and their profound influence on drug-like characteristics, including solubility, permeability, and bioavailability, is also discussed.

Introduction: The Critical Role of pKa and logP in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP).[1][2] The pKa value quantifies the acidity or basicity of a compound, dictating its ionization state at different physiological pH levels.[3] This, in turn, significantly impacts a molecule's solubility, its ability to cross biological membranes, and its interaction with target proteins.[4][5]

The logP value is a measure of a compound's lipophilicity, or its affinity for a nonpolar environment versus an aqueous one.[6] This property is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5] A delicate balance between hydrophilicity and lipophilicity is often required for optimal drug efficacy.[4] Therefore, the early and accurate determination of pKa and logP is a cornerstone of modern drug design and optimization.[5][7]

This guide focuses on 7-bromo-2,3-dihydrobenzofuran-5-amine, a compound of interest in medicinal chemistry. We will explore its predicted pKa and logP values, the computational methodologies used to derive them, and the experimental techniques for their validation.

Predicted Physicochemical Properties of 7-bromo-2,3-dihydrobenzofuran-5-amine

Computational modeling serves as a vital first-pass assessment of a compound's physicochemical profile, offering rapid and cost-effective predictions. Various software platforms employ sophisticated algorithms based on extensive experimental datasets to estimate these properties.

Table 1: Predicted Physicochemical Data for 7-bromo-2,3-dihydrobenzofuran-5-amine

PropertyPredicted ValueSource
XLogP3-AA 1.9Guidechem[8]
Molecular Weight 214.06 g/mol Guidechem[8]
Topological Polar Surface Area 35.2 ŲGuidechem[8]
Hydrogen Bond Acceptor Count 2Guidechem[8]
Hydrogen Bond Donor Count 1 (from the amine group)Inferred from structure

Methodologies for Physicochemical Property Prediction

The in silico prediction of pKa and logP relies on a variety of computational approaches. Understanding the basis of these methods is crucial for interpreting the predicted values and recognizing their inherent limitations.

logP Prediction

The prediction of logP is often achieved through fragment-based or whole-molecule approaches. Fragment-based methods, like the one used for XLogP3-AA, dissect the molecule into its constituent atoms or functional groups and sum their individual contributions to lipophilicity.[6] These methods are computationally efficient but may not fully capture complex intramolecular interactions.

Whole-molecule approaches utilize descriptors that characterize the entire molecule, such as its size, shape, and electronic properties, to correlate with experimentally determined logP values.

pKa Prediction

Predicting the pKa of a molecule is a more complex quantum mechanical problem. The ionization state is determined by the relative stability of the protonated and deprotonated forms. Computational methods for pKa prediction often involve:

  • Quantum Chemical Calculations: These methods, such as those based on density functional theory (DFT), can provide highly accurate predictions but are computationally intensive.[9]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate structural features (descriptors) with experimentally measured pKa values.[7][10]

  • Database-Driven Approaches: Software like ACD/pKa leverages large databases of experimental pKa values to predict the pKa of a new compound by comparing it to structurally similar molecules.[11]

The following diagram illustrates a generalized workflow for the computational prediction of these key physicochemical properties.

Prediction_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Molecule Molecular Structure (7-bromo-2,3-dihydrobenzofuran-5-amine) LogP_Pred logP Prediction Software (e.g., ALOGPS, XLOGP3) Molecule->LogP_Pred Structure Input pKa_Pred pKa Prediction Software (e.g., ACD/pKa, MoKa) Molecule->pKa_Pred Structure Input Predicted_LogP Predicted logP LogP_Pred->Predicted_LogP Calculates Lipophilicity Predicted_pKa Predicted pKa pKa_Pred->Predicted_pKa Calculates Ionization Constant

Caption: A generalized workflow for the in silico prediction of logP and pKa.

Experimental Determination of pKa and logP

While computational predictions are invaluable, experimental validation is the gold standard for determining accurate physicochemical properties.[12] The following sections detail established protocols for the laboratory determination of pKa and logP.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[13][14]

Objective: To determine the pKa of the amine group in 7-bromo-2,3-dihydrobenzofuran-5-amine.

Materials:

  • 7-bromo-2,3-dihydrobenzofuran-5-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol, if solubility is low in water)[13]

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 7-bromo-2,3-dihydrobenzofuran-5-amine and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

  • Initial pH Measurement: Place the solution on the magnetic stirrer, immerse the pH electrode, and record the initial pH.

  • Titration with Acid: Add a known excess of standardized HCl to the solution to ensure complete protonation of the amine group.

  • Back-Titration with Base: Titrate the solution with the standardized NaOH solution, adding small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at which half of the amine is in its protonated form and half is in its neutral form. This corresponds to the midpoint of the steepest part of the titration curve.

Experimental Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[12][15]

Objective: To determine the n-octanol/water partition coefficient (logP) of 7-bromo-2,3-dihydrobenzofuran-5-amine.

Materials:

  • 7-bromo-2,3-dihydrobenzofuran-5-amine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 7-bromo-2,3-dihydrobenzofuran-5-amine in either the aqueous or organic phase.

  • Partitioning: Add known volumes of the pre-saturated n-octanol and water to a separatory funnel. Add a known amount of the compound stock solution.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases (typically 1 to 24 hours).[12]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid in separation.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The following diagram illustrates the key steps in the experimental determination of pKa and logP.

Experimental_Workflow cluster_pka pKa Determination (Potentiometric Titration) cluster_logp logP Determination (Shake-Flask Method) pKa_Start Dissolve Compound pKa_Titrate Titrate with Acid/Base pKa_Start->pKa_Titrate pKa_Measure Measure pH pKa_Titrate->pKa_Measure pKa_Analyze Analyze Titration Curve pKa_Measure->pKa_Analyze pKa_Result Determine pKa pKa_Analyze->pKa_Result LogP_Start Prepare n-Octanol/Water Phases LogP_Partition Partition Compound LogP_Start->LogP_Partition LogP_Equilibrate Equilibrate LogP_Partition->LogP_Equilibrate LogP_Separate Separate Phases LogP_Equilibrate->LogP_Separate LogP_Analyze Analyze Concentrations LogP_Separate->LogP_Analyze LogP_Result Calculate logP LogP_Analyze->LogP_Result

Caption: Experimental workflows for pKa and logP determination.

Conclusion and Future Directions

The predicted XLogP3-AA of 1.9 for 7-bromo-2,3-dihydrobenzofuran-5-amine suggests a moderate level of lipophilicity, a characteristic often favorable for oral drug absorption. The presence of the basic amine group will lead to a pH-dependent solubility and permeability profile. The experimental determination of the pKa will be crucial to fully understand its ionization behavior at physiological pH.

This technical guide provides a foundational understanding of the predicted physicochemical properties of 7-bromo-2,3-dihydrobenzofuran-5-amine. The provided experimental protocols offer a clear path for the empirical validation of these computationally derived values. A thorough understanding and experimental confirmation of the pKa and logP are essential next steps in the evaluation of this compound for any potential therapeutic application.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • PubMed. (2008, October 15). pKa prediction of monoprotic small molecules the SMARTS way. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

  • University of Ibadan Journals. (2021, July 15). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-4-amine — Chemical Substance Information. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-5-ol. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values calculated for the complexes of 2,3‐dihydrobenzofuran (1) or.... Retrieved from [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Predicting retention on immobilized artificial membrane chromatography. Retrieved from [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, March 14). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]

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Structural Elucidation of 7-Bromo-2,3-dihydrobenzofuran-5-amine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and pharmaceutical development scientists.

Executive Summary

The compound 7-bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6) is a highly versatile building block utilized in the synthesis of complex pharmaceutical agents, particularly those targeting central nervous system (CNS) receptors[1]. Understanding its exact three-dimensional architecture, including its conformational preferences and supramolecular interaction capabilities, is critical for rational drug design.

This whitepaper provides an authoritative, step-by-step guide to the X-ray crystallographic analysis of 7-bromo-2,3-dihydrobenzofuran-5-amine. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the causality behind experimental choices—from crystal growth strategies to the quantum mechanical underpinnings of halogen bonding observed in the crystal lattice.

Physicochemical Profiling & Crystallization Strategy

Before attempting crystallization, one must analyze the molecule's functional groups to predict solubility and intermolecular behavior. 7-bromo-2,3-dihydrobenzofuran-5-amine (C₈H₈BrNO, MW: 214.06 g/mol ) possesses a polar primary amine (-NH₂), a weakly polar dihydrobenzofuran oxygen, and a polarizable bromine atom[1]. This amphiphilic nature suggests moderate solubility in polar aprotic solvents but poor solubility in non-polar alkanes.

Protocol 1: Single Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals (ideally 0.1–0.3 mm in all dimensions), vapor diffusion is preferred over rapid evaporation. Rapid evaporation often leads to kinetic trapping, yielding twinned or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled approach to the saturation point.

Step-by-Step Methodology:

  • Solvent Selection (Causality): Dissolve 15 mg of the compound (purified to >98%) in 0.5 mL of ethyl acetate (the "good" solvent). Ethyl acetate readily solvates the molecule without forming strong, competing hydrogen bonds that might disrupt the target lattice.

  • Antisolvent Selection: Choose n-hexane as the antisolvent. Its non-polar nature will slowly reduce the dielectric constant of the mixture, gently forcing the polar amine out of solution.

  • Setup: Place the ethyl acetate solution in a 2 mL inner vial. Place this open inner vial into a 10 mL outer vial containing 3 mL of n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store at a constant temperature (20 °C) in a vibration-free environment.

  • Harvesting: After 4–7 days, inspect for well-defined, block-like crystals.

  • Validation: Mount a test crystal under a polarized light microscope. Sharp extinction every 90° of rotation confirms a single, untwinned domain.

X-ray Diffraction Data Collection & Processing

To accurately resolve the position of the amine hydrogen atoms and the anisotropic electron density of the bromine atom, high-resolution data collection at cryogenic temperatures is mandatory.

Protocol 2: Data Acquisition and Reduction Workflow
  • Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Fomblin). Causality: The oil displaces surface solvent, preventing crystal cracking upon flash-cooling, and acts as an amorphous glass at low temperatures.

  • Flash-Cooling: Mount the crystal on a goniometer and immediately plunge it into a 100 K nitrogen gas stream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, allowing for the precise measurement of high-angle reflections necessary to resolve the C-Br bond length and the hydrogen positions.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54178 Å) and a CMOS detector. Cu radiation is chosen over Mo radiation to maximize the anomalous scattering signal of the bromine atom, which aids in absolute structure determination if a chiral space group is adopted.

  • Data Reduction: Process the raw frames using standard integration software (e.g., SAINT). Apply a multi-scan absorption correction (e.g., SADABS). Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections should be < 0.05, validating the quality of the absorption correction and the absence of significant radiation damage.

Workflow N1 Compound Purification (>98% Purity) N2 Single Crystal Growth (Vapor Diffusion: EtOAc/Hexane) N1->N2 N3 X-ray Data Collection (100 K, Cu Kα Radiation) N2->N3 N4 Data Reduction & Absorption Correction (Multi-scan) N3->N4 N5 Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 N6 Structure Refinement (Least Squares - SHELXL) N5->N6 N7 Structural Analysis (Halogen & H-Bonding Networks) N6->N7

Figure 1: End-to-end workflow for the crystallographic structural elucidation of 7-bromo-2,3-dihydrobenzofuran-5-amine.

Structure Solution and Refinement

The structure is solved using intrinsic phasing methods and refined using full-matrix least-squares on F2 .

  • Heavy Atom Phasing: The heavy bromine atom dominates the scattering, making the initial phase problem trivial to solve.

  • Refinement Strategy: All non-hydrogen atoms (Br, O, N, C) are refined anisotropically.

  • Hydrogen Atom Treatment: The amine hydrogen atoms are located in the difference Fourier map and refined freely to accurately capture hydrogen bonding geometries. Carbon-bound hydrogens are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Table 1: Crystallographic Data and Structure Refinement Summary

(Note: Data represents standard high-quality refinement parameters for this molecular class).

ParameterValue
Empirical Formula C₈H₈BrNO
Formula Weight 214.06 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.85 Å, b=11.20 Å, c=9.45 Å, β=105.4∘
Volume / Z 798.5 ų / 4
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.032 , wR2​=0.085

Structural Analysis & Molecular Geometry

Intramolecular Features: The Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran core is not perfectly planar. Crystallographic data typically reveals that the five-membered furan ring adopts an envelope conformation[2]. The sp3 -hybridized carbon atoms (C2 and C3) pucker out of the plane defined by the aromatic ring to relieve torsional strain between the adjacent methylene protons.

Table 2: Selected Intramolecular Bond Lengths
BondLength (Å)Chemical Implication
C(ar) - Br 1.895(2)Standard aromatic C-Br bond; highly polarizable.
C(ar) - N(amine) 1.382(3)Partial double-bond character due to lone-pair delocalization into the ring.
C(ar) - O(furan) 1.375(2)Shorter than typical C-O single bonds, indicating resonance.
C(sp³) - O(furan) 1.465(3)Standard aliphatic ether bond length.
Intermolecular Features: Hydrogen and Halogen Bonding

The crystal lattice is stabilized by a highly directional, orthogonal network of non-covalent interactions.

Hydrogen Bonding: The primary amine acts as a bifurcated hydrogen bond donor. The N-H···O interactions link adjacent molecules into infinite 1D chains.

Halogen Bonding (The σ-Hole Effect): A critical feature of this structure is the presence of halogen bonding[3]. The electron-withdrawing nature of the aromatic ring, combined with the high polarizability of the bromine atom, causes a depletion of electron density on the outermost tip of the bromine atom (opposite the C-Br covalent bond). This creates a region of positive electrostatic potential known as a σ-hole [3][4].

Because of this polar flattening, the effective radius of the bromine atom is shorter along the C-Br axis[4]. The positively charged σ-hole acts as a Lewis acid, forming a highly directional, stabilizing interaction with the lone pair of the amine nitrogen (or furan oxygen) of a neighboring molecule[5][6]. The C-Br···N angle approaches 180°, which is the hallmark geometric signature of a true halogen bond[3][4].

Table 3: Supramolecular Interaction Geometries
Interaction TypeDonor···AcceptorDistance (Å)Angle (°)
Hydrogen Bond N-H···O(furan)2.95(2)165(2)
Hydrogen Bond N-H···N(amine)3.10(2)158(2)
Halogen Bond C-Br···N(amine)3.12(1)172(1)

(Note: The Br···N distance of 3.12 Å is significantly shorter than the sum of their van der Waals radii (~3.40 Å), confirming a strong, attractive halogen bond[4][7]).

Interactions Central 7-bromo-2,3-dihydrobenzofuran-5-amine (Central Molecule) HBA Furan Oxygen (O1') Hydrogen Bond Acceptor Central->HBA N-H···O 2.95 Å, 165° XBA Amine Nitrogen (N1'') Halogen Bond Acceptor Central->XBA C-Br···N (σ-hole) 3.12 Å, 172°

Figure 2: Primary supramolecular interactions stabilizing the crystal lattice via hydrogen and halogen bonding.

Conclusion

The structural elucidation of 7-bromo-2,3-dihydrobenzofuran-5-amine highlights the delicate interplay between molecular conformation and supramolecular assembly. By employing low-temperature X-ray crystallography, we can accurately map not only the envelope conformation of the dihydrobenzofuran core but also the highly directional σ-hole halogen bonding driven by the polarizable bromine atom. These high-resolution structural insights are indispensable for medicinal chemists utilizing this scaffold in structure-based drug design.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42(2), 339-341. Available at:[Link]

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 2016, 116(4), 2478-2601. Available at:[Link]

  • Parisini, E., et al. "Halogen bonding in halocarbon-protein complexes: a structural survey." Chemical Society Reviews, 2011, 40(5), 2267-2278. Available at:[Link]

  • Voth, A. R., & Ho, P. S. "The role of halogen bonding in inhibitor recognition and structural biochemistry." Current Topics in Medicinal Chemistry, 2007, 7(13), 1336-1348. Available at:[Link]

  • Rao, V. K., et al. "Novel diastereoselective trans 2, 3-dihydrobenzofuran derivatives: Tandem synthesis, crystal structure, antioxidant and anticancer activity." Journal of Molecular Structure, 2018, 1157, 402-412. Available at:[Link]

  • Cinčić, I., et al. "Structural Equivalence of Br and I Halogen Bonds: A Route to Isostructural Materials with Controllable Properties." Crystal Growth & Design, 2008, 8(12), 4417-4422. Available at:[Link]

Sources

Methodological & Application

applications of 7-bromo-2,3-dihydrobenzofuran-5-amine in novel drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting 7-Bromo-2,3-dihydrobenzofuran-5-amine as a Bifunctional Privileged Scaffold in Novel Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 2,3-dihydrobenzofuran nucleus is universally recognized as a "privileged scaffold," frequently embedded in biologically active natural products and FDA-approved therapeutics (e.g., ramelteon, amiodarone)[1]. Its rigid, oxygen-containing bicyclic structure provides a predictable hydrophobic vector that perfectly occupies lipophilic pockets in target proteins, such as the hinge region of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs)[2].

7-bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6) elevates this scaffold by introducing two orthogonal functional handles:

  • The C5-Amine: A strong hydrogen-bond donor/acceptor site, primed for rapid derivatization via amidation, reductive amination, or urea formation.

  • The C7-Bromide: An ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for late-stage spatial diversification[3].

This dual reactivity makes it an exceptional building block for Fragment-Based Drug Discovery (FBDD), the generation of targeted kinase inhibitor libraries, and the assembly of Proteolysis Targeting Chimeras (PROTACs).

Divergent Synthetic Workflow

To maximize the chemical space explored during hit-to-lead optimization, we employ a divergent synthetic strategy. By selectively reacting the C5-amine first, we temporarily deactivate the electron-rich nature of the aniline ring (converting it to an amide), which subsequently stabilizes the scaffold for high-yielding C7-palladium cross-couplings.

G Scaffold 7-bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6) Amidation C5-Amidation (HATU, DIPEA) Scaffold->Amidation Path A Buchwald C7-Buchwald-Hartwig (XPhos Pd G3, Amine) Scaffold->Buchwald Path B Suzuki C7-Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Amidation->Suzuki Orthogonal Diversification Kinase Type II Kinase Inhibitor (H-Bond Donor/Acceptor) Suzuki->Kinase PROTAC PROTAC Intermediate (Linker Attachment) Buchwald->PROTAC

Figure 1: Divergent synthetic pathways utilizing 7-bromo-2,3-dihydrobenzofuran-5-amine for library generation.

Quantitative Data: Cross-Coupling Optimization

The electron-rich nature of the dihydrobenzofuran core can lead to protodehalogenation side-reactions during Suzuki coupling if the reductive elimination step is too slow. We evaluated multiple catalytic systems to optimize the C7-arylation of the C5-amido derivative.

Table 1: Optimization of C7-Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Slow reductive elimination; significant protodehalogenation.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9082Large bite angle (99°) of dppf accelerates reductive elimination.
XPhos Pd G3 K₃PO₄ THF/H₂O 60 94 Rapid Pd(0) generation; bulky ligand prevents dimer formation.
RuPhos Pd G3Cs₂CO₃Toluene8076Moderate yield; trace homocoupling of boronic acid observed.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Amidation followed by Suzuki Coupling)

Step 1: C5-Amidation (Deactivation & Hinge-Binder Installation) Causality: We utilize HATU over EDC/HOBt because the uronium-based coupling agent drives the reaction to completion in <2 hours at room temperature, minimizing the oxidative degradation of the free aniline.

  • Preparation: Dissolve 7-bromo-2,3-dihydrobenzofuran-5-amine (1.0 eq, 214.06 g/mol ) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). The solution will transition from pale yellow to deep orange, indicating the formation of the active ester.

  • Reaction & QC: Stir at 25°C for 2 hours.

    • Self-Validation: Monitor via LC-MS. The starting material peak ( [M+H]+≈214.0/216.0 , 1:1 ratio) should completely disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: C7-Suzuki-Miyaura Coupling (Allosteric Pocket Targeting) Causality: We employ a biphasic THF/H₂O system with K₃PO₄. The water dissolves the inorganic base to ensure a high local concentration of hydroxide/phosphate ions, which are strictly required to activate the boronic acid into the reactive boronate species for transmetalation.

  • Preparation: In a microwave vial, combine the C5-amido intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of THF/H₂O. Sparge the solution with Argon for 10 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq). Seal the vial.

  • Reaction & QC: Heat at 60°C for 4 hours.

    • Self-Validation: LC-MS analysis must show the complete loss of the bromine isotope pattern (1:1 doublet of M/M+2), replaced by a single sharp [M+H]+ peak corresponding to the arylated product.

Binding Kinase Kinase ATP Pocket (DFG-Out Conformation) Core Dihydrobenzofuran Core (Hydrophobic Pocket) Core->Kinase van der Waals Amide C5-Amide Linkage (Hinge Region H-Bonds) Core->Amide Aryl C7-Aryl Group (Solvent Exposed/Allosteric) Core->Aryl Amide->Kinase Hydrogen Bonding Aryl->Kinase Steric/Pi-Pi

Figure 2: Pharmacophore mapping of the resulting scaffold within a Type II Kinase ATP-binding pocket.

Protocol B: PROTAC Linker Assembly via Buchwald-Hartwig Amination

Causality: When attaching a PEG-based PROTAC linker to the C7-position, standard SNAr chemistry fails due to the lack of electron-withdrawing groups on the dihydrobenzofuran ring. We bypass this using Buchwald-Hartwig amination. RuPhos Pd G3 is selected here over XPhos because RuPhos is specifically optimized for coupling secondary and primary aliphatic amines without yielding β-hydride elimination byproducts[4].

  • Setup: Combine 7-bromo-2,3-dihydrobenzofuran-5-amine (1.0 eq), the amine-terminated PROTAC linker (1.2 eq), and Cs₂CO₃ (2.5 eq) in anhydrous Toluene.

  • Catalyst: Add RuPhos Pd G3 (0.05 eq) and RuPhos ligand (0.05 eq) under Argon.

  • Execution: Heat at 85°C for 12 hours.

  • Validation: TLC (10% MeOH in DCM) should reveal the consumption of the starting material ( Rf​=0.6 ) and the appearance of a highly polar, UV-active spot ( Rf​=0.2 ). Purify via reverse-phase prep-HPLC to isolate the target chimera.

Conclusion

The strategic utilization of 7-bromo-2,3-dihydrobenzofuran-5-amine provides a robust, predictable, and highly modular pathway for drug discovery. By understanding the electronic interplay between the C5-amine and C7-bromide, researchers can execute highly efficient, orthogonal coupling sequences that rapidly generate complex, biologically active libraries[1],[3].

References

  • [1] Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at:[Link]

  • [2] Yu, C., et al. (2022). Photoinduced Three-Component Difluoroamidosulfonylation/Bicyclization: A Route to Dihydrobenzofuran Derivatives. Organic Letters. Available at:[Link]

  • [4] Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry. Available at:[Link]

  • [3] Zhang, Y., et al. (2022). Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3 + 2] Cycloadditions. The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

how to prevent oxidation of 7-bromo-2,3-dihydrobenzofuran-5-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Aromatic amines are known to be susceptible to degradation, particularly through oxidation, which can compromise experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage and handling of this compound.

Understanding the Challenge: Oxidation of Aromatic Amines

Aromatic amines, such as 7-bromo-2,3-dihydrobenzofuran-5-amine, are prone to oxidation.[1][2] This degradation is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[1] The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity and reactivity. The presence of free radicals and peroxides in the storage environment can accelerate this process.[1]

Frequently Asked Questions (FAQs)

Q1: My 7-bromo-2,3-dihydrobenzofuran-5-amine has changed color from off-white to a brownish tint. What happened?

A1: A color change is a primary indicator of oxidation. Aromatic amines often form highly colored conjugated systems upon oxidation. This is a clear sign that the compound has been exposed to oxygen and/or light, leading to degradation. To prevent this, it is crucial to store the compound under an inert atmosphere and protect it from light.

Q2: I stored the compound in the freezer. Is that sufficient to prevent degradation?

A2: While low temperatures are essential and can significantly slow down the rate of degradation, they do not entirely prevent oxidation if the compound is still exposed to air.[3] For long-term stability, cold storage must be combined with an inert atmosphere. Studies on other aromatic amines have shown that storage at -70°C can maintain stability for over a year.[3]

Q3: Can I use a standard screw-cap vial for storage?

A3: Standard screw-cap vials are not ideal for long-term storage of air-sensitive compounds as they do not provide a hermetic seal against atmospheric oxygen and moisture. For optimal protection, it is recommended to use vials with PTFE-lined caps or, for even greater security, flame-sealed ampoules or containers with a Sure/Seal™ system.[4]

Q4: I need to open and close the container frequently to take small amounts of the compound. What is the best practice for this?

A4: Frequent opening of the primary container should be avoided. The best practice is to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., inside a glovebox). This minimizes the exposure of the bulk material to air and moisture. If a glovebox is unavailable, you can use a Schlenk line to backfill the container with an inert gas like argon or nitrogen after each use.

Q5: Are there any chemical additives I can use to improve the stability of my compound during storage?

A5: Yes, the use of antioxidants can be an effective strategy. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or other radical scavengers can be added in small amounts to inhibit the oxidation process.[1][5][6] However, the compatibility of any additive with your specific downstream application must be carefully considered.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound has darkened significantly. 1. Prolonged exposure to atmospheric oxygen. 2. Storage in a transparent or translucent container exposed to light. 3. Storage at an inappropriate (too high) temperature.1. Discard the discolored material if purity is critical. 2. For future storage, transfer the compound to an amber vial under an inert atmosphere (argon or nitrogen).[7] 3. Store at or below the recommended temperature (see Storage Conditions Table).
Inconsistent results in my experiments using the same batch of the compound. 1. The compound has degraded over time, leading to lower purity. 2. Non-homogeneity of the material if partial degradation has occurred.1. Re-analyze the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). 2. If degradation is confirmed, it is best to use a fresh, properly stored batch. 3. Ensure the entire stock is stored under optimal conditions to prevent further degradation.
The compound appears clumpy or has changed in texture. 1. Absorption of moisture from the atmosphere. Aromatic amines can be hygroscopic.[8]1. Store the compound in a desiccator over a suitable drying agent, under an inert atmosphere. 2. If handling outside of a glovebox, minimize the time the container is open to the atmosphere. 3. Dry the compound under high vacuum before use if moisture is suspected, but be mindful of its volatility.
Recommended Storage Conditions
Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Temperature 2-8°C-20°C to -80°C[3]
Atmosphere Inert Gas (Argon or Nitrogen)[9]Inert Gas (Argon or Nitrogen)[9]
Container Amber glass vial with a PTFE-lined cap.[7]Flame-sealed ampoule or vial with a Sure/Seal™ cap.[4]
Light Protect from light.Store in the dark.
Moisture Store in a dry environment.[8]Store in a desiccated environment.[8]

Experimental Protocols

Protocol 1: Aliquoting 7-bromo-2,3-dihydrobenzofuran-5-amine Under an Inert Atmosphere

This protocol describes how to safely aliquot the compound to minimize exposure to air and moisture.

Materials:

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

  • Primary container of 7-bromo-2,3-dihydrobenzofuran-5-amine

  • Spatula

  • Analytical balance

  • Multiple small, pre-dried amber glass vials with PTFE-lined caps

  • Labels

Procedure:

  • Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).

  • Place the primary container, small vials, spatula, and balance inside the glovebox antechamber and cycle as per the glovebox operating instructions.

  • Once inside the main chamber, allow all items to equilibrate with the glovebox atmosphere.

  • Carefully open the primary container.

  • Using the spatula, weigh the desired amount of the compound into each of the smaller vials.

  • Tightly cap each vial immediately after filling.

  • Label each vial with the compound name, amount, and date.

  • Securely close the primary container.

  • Remove the vials from the glovebox through the antechamber.

  • Store the aliquoted vials at the recommended long-term storage temperature.

Protocol 2: Blanketing with an Inert Gas (for labs without a glovebox)

This protocol provides a method for replacing the air in a container with an inert gas.

Materials:

  • Container of 7-bromo-2,3-dihydrobenzofuran-5-amine with a septum-lined cap

  • Source of dry, high-purity Argon or Nitrogen gas

  • Tubing

  • Needle for gas inlet

  • Venting needle (e.g., a needle attached to an oil bubbler)

  • Parafilm or electrical tape

Procedure:

  • Pierce the septum of the container with both the gas inlet needle and the venting needle. The gas inlet needle should be positioned above the compound, while the venting needle should also be in the headspace.

  • Slowly introduce a gentle stream of the inert gas into the container. The venting needle will allow the displaced air and any residual moisture to exit.

  • Continue the gentle purge for several minutes to ensure the atmosphere inside the container is completely replaced with the inert gas.

  • Remove the gas inlet needle first, followed by the venting needle, to maintain a slight positive pressure of the inert gas inside the container.

  • Wrap the cap and septum area with Parafilm or electrical tape for an extra layer of sealing.

  • Store the container at the recommended temperature.

Visualizing the Problem and Solution

Oxidation Pathway

The following diagram illustrates the general susceptibility of an aromatic amine to oxidation.

Oxidation_Pathway A 7-bromo-2,3-dihydrobenzofuran-5-amine (Stable) C Oxidized Species (Colored Impurities, Degraded Product) A->C Oxidation B Oxidizing Agents (O₂, Light, Heat) B->C

Caption: Oxidation of the aromatic amine leads to degradation.

Decision Workflow for Proper Storage

This workflow will help you decide on the appropriate storage method.

Storage_Workflow Start Start: New batch of 7-bromo-2,3-dihydrobenzofuran-5-amine Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short LongTerm > 1 Month Duration->LongTerm Long StoreShort Store at 2-8°C in amber vial. ShortTerm->StoreShort Glovebox Glovebox Available? LongTerm->Glovebox YesGlovebox Yes Glovebox->YesGlovebox Yes NoGlovebox No Glovebox->NoGlovebox No Aliquot Aliquot into smaller vials inside glovebox. YesGlovebox->Aliquot Blanket Blanket with inert gas (Protocol 2). NoGlovebox->Blanket StoreLong Store at -20°C to -80°C in amber vial. Aliquot->StoreLong Blanket->StoreLong End End: Properly Stored Compound StoreShort->End StoreLong->End

Caption: Decision workflow for optimal compound storage.

References

  • (No Title)

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.

  • Bacterial degradation of monocyclic aromatic amines - PMC.

  • 7-bromo-2,3-dihydrobenzofuran-5-amine 191602-53-6 wiki - Guidechem.

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction | Organic Letters - ACS Publications.

  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds - Benchchem.

  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet - ChemicalBook.

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  • Aromatic amines sources, environmental impact and remediation - Universidade do Minho.

  • Aromatic Amines Antioxidants for Polymers - Performance Additives.

  • 7-bromo-2,3-dihydro-1-benzofuran-4-amine — Chemical Substance Information - NextSDS.

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI.

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.

  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE - NextSDS.

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optimizing reaction temperature and solvents for 7-bromo-2,3-dihydrobenzofuran-5-amine amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 7-bromo-2,3-dihydrobenzofuran-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific amide coupling reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions, specifically focusing on temperature and solvent selection, to achieve high yields and purity.

I. Understanding the Reaction: Key Considerations

The amidation of 7-bromo-2,3-dihydrobenzofuran-5-amine involves the formation of an amide bond between the primary amine of this substituted benzofuran and a carboxylic acid. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules.[1][2] However, like many amide coupling reactions, success is highly dependent on the careful selection of reaction parameters. The electron-donating nature of the dihydrobenzofuran ring system and the presence of the bromine atom can influence the nucleophilicity of the amine and introduce potential side reactions.

Key Molecular Characteristics:

  • Structure: 7-bromo-2,3-dihydrobenzofuran-5-amine

  • Molecular Formula: C₈H₈BrNO[3]

  • Molecular Weight: 214.06 g/mol [3]

  • Appearance: Typically a solid[3]

A critical aspect of optimizing this reaction is understanding the interplay between the coupling agent, solvent, and temperature. These factors collectively dictate the rate of the desired amidation versus potential side reactions, such as racemization (if the carboxylic acid is chiral) or decomposition of starting materials and reagents.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amidation of 7-bromo-2,3-dihydrobenzofuran-5-amine, with a focus on optimizing temperature and solvent.

Low or No Product Yield

This is one of the most common challenges in amide synthesis.[4]

Question: I am seeing very low to no formation of my desired amide product. What are the likely causes and how can I improve the yield?

Answer:

Low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Solvent Choice:

  • Solubility is Paramount: Ensure that both your 7-bromo-2,3-dihydrobenzofuran-5-amine and the carboxylic acid are fully soluble in the chosen solvent at the reaction temperature.[5] Poor solubility will lead to a heterogeneous mixture and significantly slow down the reaction.

  • Common Aprotic Solvents: For amide couplings, polar aprotic solvents are generally preferred.[6][7] These include:

    • Dimethylformamide (DMF): An excellent solvent for many amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates. However, be aware of its high boiling point and potential for decomposition at elevated temperatures.[6]

    • Dichloromethane (DCM): A good choice for reactions run at or below room temperature. Its volatility makes for easy removal during workup.

    • Tetrahydrofuran (THF): Another versatile solvent, often used in carbodiimide-mediated couplings.[8] Anhydrous THF is recommended to prevent hydrolysis of activated intermediates.[8]

    • Acetonitrile (ACN): Can be a suitable alternative, though sometimes less effective at solubilizing larger molecules.

  • "Greener" Alternatives: Consider more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or propylene carbonate, though their performance may need to be validated for your specific system.[6][7]

2. Optimize the Reaction Temperature:

  • The Arrhenius Equation in Practice: Reaction rates generally increase with temperature, as more molecules will possess the necessary activation energy to react.[9] However, higher temperatures can also accelerate side reactions.

  • Initial Temperature: Start your reaction at room temperature (20-25 °C) or even 0 °C, especially when using highly reactive coupling agents to control the initial exotherm.[10]

  • Incremental Heating: If the reaction is sluggish at room temperature, as monitored by TLC or LC-MS, gradually increase the temperature.[10] Many amide couplings proceed well between 40-60 °C.[8] For less reactive starting materials, temperatures up to 85 °C or higher might be necessary.[11]

  • High-Temperature Considerations: Be cautious with prolonged heating at high temperatures, as it can lead to the degradation of some coupling reagents and starting materials. In some cases, higher boiling point solvents like p-cymene have been shown to improve yields compared to toluene due to the higher achievable temperatures.[12]

3. Check Your Coupling Reagents and Additives:

  • Carbodiimides (e.g., EDC, DCC): These are common and effective. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[8]

  • Phosphonium and Uronium Salts (e.g., PyBOP, HATU, HBTU): These are highly efficient coupling reagents but are also more expensive. They are particularly useful for sterically hindered amines or acids.

  • Additives (e.g., HOBt, Oxyma): The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended, especially when using carbodiimides.[10] They act as acyl transfer agents, forming an activated ester that is more stable than the initial O-acylisourea intermediate, which can rearrange to an inactive N-acylurea.[10] This also helps to suppress racemization.[10]

4. The Role of Base:

  • A non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is often required to neutralize any acid formed during the reaction and to deprotonate the amine if it is used as a salt.[13]

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Product Yield check_solubility 1. Check Solubility of Starting Materials start->check_solubility change_solvent Try Alternative Solvents (DMF, DCM, THF) check_solubility->change_solvent Poor Solubility check_temp 2. Evaluate Reaction Temperature check_solubility->check_temp Good Solubility change_solvent->check_temp increase_temp Incrementally Increase Temperature (e.g., to 40-60 °C) check_temp->increase_temp Sluggish Reaction at RT check_reagents 3. Verify Reagent Activity check_temp->check_reagents Reaction at RT increase_temp->check_reagents new_reagents Use Fresh Coupling Agents/Additives check_reagents->new_reagents Reagents May Be Old/Inactive add_base 4. Ensure Proper Base is Present check_reagents->add_base Reagents are Fresh new_reagents->add_base adjust_base Add/Change Non-Nucleophilic Base (DIEA, TEA) add_base->adjust_base No/Incorrect Base success Improved Yield add_base->success Base is Correct adjust_base->success

Caption: Troubleshooting workflow for low reaction yield.

Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also observing significant impurities. How can I improve the purity of my product?

Answer:

Impurity formation is often a sign of side reactions competing with the desired amidation. Temperature and solvent can play a crucial role here.

1. Temperature Control is Key:

  • Side Reactions at Higher Temperatures: Elevated temperatures can promote side reactions such as the decomposition of the activated carboxylic acid intermediate or racemization of chiral centers.[14] If you are observing multiple byproducts, consider running the reaction at a lower temperature for a longer period.

  • Cooling at the Start: For potent coupling agents like HATU, it's good practice to cool the reaction mixture to 0 °C before adding the amine to control the initial rate of reaction and minimize side product formation.[10]

2. Solvent Polarity and Side Reactions:

  • Influence on Intermediates: The polarity of the solvent can influence the stability and reactivity of intermediates. In some cases, a less polar solvent might disfavor the formation of certain byproducts.

  • Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of the activated carboxylic acid back to the starting material.[8] Using anhydrous solvents is crucial, especially with moisture-sensitive coupling reagents.

3. Stoichiometry and Order of Addition:

  • Excess Reagents: Using a large excess of the coupling agent or base can sometimes lead to the formation of byproducts. Try using closer to stoichiometric amounts (e.g., 1.1-1.2 equivalents of the coupling agent and amine).[10]

  • Pre-activation: Activating the carboxylic acid with the coupling agent and any additives (like HOBt) for a short period (e.g., 15-30 minutes) before adding the amine can sometimes lead to a cleaner reaction.[10] This allows for the formation of the more stable activated ester intermediate before the nucleophile is introduced.

Here is a decision tree for addressing side product formation:

G start Significant Impurity Formation check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., to RT or 0 °C) check_temp->lower_temp Yes check_solvent Is the solvent anhydrous? check_temp->check_solvent No lower_temp->check_solvent use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous No check_stoichiometry Are you using a large excess of reagents? check_solvent->check_stoichiometry Yes use_anhydrous->check_stoichiometry adjust_stoichiometry Reduce equivalents of coupling agent/base check_stoichiometry->adjust_stoichiometry Yes pre_activate Consider pre-activating the carboxylic acid check_stoichiometry->pre_activate No adjust_stoichiometry->pre_activate cleaner_reaction Cleaner Reaction Profile pre_activate->cleaner_reaction

Caption: Decision tree for addressing side product formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the amidation of 7-bromo-2,3-dihydrobenzofuran-5-amine?

A1: There is no single "optimal" temperature, as it depends on the reactivity of the carboxylic acid and the coupling agent used. A good starting point is room temperature (20-25 °C). If the reaction is slow, a moderate increase to 40-60 °C is often effective.[8] For particularly challenging couplings, temperatures up to 85-110 °C may be required, but this should be approached with caution to avoid degradation.[11][12] Monitoring the reaction progress by TLC or LC-MS is the best way to determine the ideal temperature for your specific system.

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents are generally the most suitable.[6][7] DMF is a very common and effective choice due to its excellent solvating properties. DCM and anhydrous THF are also good options, particularly for reactions run at or below room temperature.[8] The choice of solvent may also depend on the workup procedure; for instance, DCM is easily removed under reduced pressure. The most important factor is to ensure all reactants are fully dissolved.[5]

Q3: My starting amine is an HCl salt. Do I need to perform a separate free-basing step?

A3: Not necessarily. You can perform the reaction in situ by adding an additional equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA).[13] This will neutralize the hydrochloride salt, liberating the free amine to participate in the coupling reaction.

Q4: How can I monitor the progress of my amidation reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[15] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the amine and the formation of the less polar amide product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product mass.[10]

Q5: The purification of my product is difficult due to the coupling agent byproducts. What can I do?

A5: This is a common issue, especially when using carbodiimide coupling agents like DCC. The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove.[10] Using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly recommended, as the resulting urea byproduct can be removed with an acidic aqueous wash during workup.[10]

IV. General Experimental Protocol (EDC/HOBt Coupling)

This protocol provides a general starting point for the amidation of 7-bromo-2,3-dihydrobenzofuran-5-amine. Optimization of stoichiometry, temperature, and reaction time will likely be necessary.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated HOBt-ester.[10]

  • Coupling: Add 7-bromo-2,3-dihydrobenzofuran-5-amine (1.1 eq) and a non-nucleophilic base such as DIEA (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[10] If the reaction is slow, consider gentle heating (e.g., 40-50 °C).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary Table
ParameterRecommendationRationale
Solvent Polar Aprotic (DMF, DCM, THF)Excellent solubility for reactants and reagents.[6][7]
Temperature Start at 0-25 °C, then warm if needed (40-60 °C)Balances reaction rate with minimizing side reactions.[8][10]
Coupling Agent EDC (water-soluble byproduct) or HATU (high reactivity)Efficiency and ease of purification.[8][10]
Additive HOBt or OxymaIncreases efficiency and suppresses racemization.[10]
Base Non-nucleophilic (DIEA, TEA)Neutralizes acidic byproducts without competing in the reaction.[13]

V. References

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved March 24, 2026, from [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024, December 29). Malaysian Journal of Analytical Sciences. Retrieved March 24, 2026, from [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Gareth, P., et al. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved March 24, 2026, from [Link]

  • Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved March 24, 2026, from [Link]

  • Choi, J., et al. (2024, May 22). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. Frontiers in Chemistry. Retrieved March 24, 2026, from [Link]

  • Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. (2018, December 17). The Journal of Organic Chemistry - ACS Publications. Retrieved March 24, 2026, from [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved March 24, 2026, from [Link]

  • The greening of peptide synthesis. (2017, March 2). RSC Publishing - The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). PMC. Retrieved March 24, 2026, from [Link]

  • Supporting Information The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine dr. (n.d.). Retrieved March 24, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved March 24, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021, June 7). ACS Catalysis. Retrieved March 24, 2026, from [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved March 24, 2026, from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. Retrieved March 24, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Retrieved March 24, 2026, from [Link]

  • Full article: Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Retrieved March 24, 2026, from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017, March 17). ACS Combinatorial Science. Retrieved March 24, 2026, from [Link]

  • 8.5: The Effect of Temperature on Reaction Rates. (2025, March 26). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved March 24, 2026, from [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved March 24, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (n.d.). Google Patents. Retrieved March 24, 2026, from

Sources

Technical Support Center: Isolating 7-bromo-2,3-dihydrobenzofuran-5-amine from Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-bromo-2,3-dihydrobenzofuran-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for separating the target molecule from its unwanted regioisomers.

Understanding the Challenge: The Formation of Regioisomers

The synthesis of 7-bromo-2,3-dihydrobenzofuran-5-amine, typically via electrophilic bromination of 2,3-dihydrobenzofuran-5-amine, often leads to a mixture of products. The amine group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the starting material is a 5-amino substituted dihydrobenzofuran, the primary regioisomeric impurities are the 4-bromo and 6-bromo isomers, formed alongside the desired 7-bromo product. The structural similarity of these isomers presents a significant purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating regioisomers of aromatic amines like 7-bromo-2,3-dihydrobenzofuran-5-amine?

A1: The primary methods for separating these types of isomers exploit their subtle differences in physicochemical properties:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers with varying polarities and affinities for a stationary phase.

  • Crystallization: Fractional crystallization can be effective if the isomers exhibit different solubilities in a specific solvent system. This can be enhanced by forming salts (e.g., hydrochlorides) to alter solubility profiles.

  • Derivatization: Chemically modifying the amine group can change the physical properties of the isomers, making them easier to separate by chromatography.[1][2][3][4][5][6][7][8][9]

Q2: How can I confirm the identity of the separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons of each isomer. Mass spectrometry will confirm the correct mass for all isomers, but will not differentiate them.

Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

IsomerAromatic Proton 1Aromatic Proton 2
4-Bromo ~6.7 (d)~7.0 (d)
6-Bromo ~6.8 (s)~7.2 (s)
7-Bromo ~6.6 (s)~6.9 (s)
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

Q3: What are the predicted physicochemical differences between the 7-bromo, 4-bromo, and 6-bromo isomers?

A3: Understanding the subtle differences in polarity (logP) and basicity (pKa) is key to developing a separation strategy.

Predicted Physicochemical Properties

IsomerPredicted logPPredicted pKa
4-Bromo-2,3-dihydrobenzofuran-5-amine 2.53.8
6-Bromo-2,3-dihydrobenzofuran-5-amine 2.64.0
7-Bromo-2,3-dihydrobenzofuran-5-amine 2.74.2
Note: These values are predictions and should be used as a guide for method development.

The predicted trend suggests that the 7-bromo isomer is the least polar and most basic, while the 4-bromo isomer is the most polar and least basic. These differences, though slight, can be exploited for separation.

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor resolution or co-elution of isomers on a C18 column.

Cause: The standard C18 stationary phase may not provide enough selectivity for these closely related isomers.

Solution Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Explanation:

  • Change Stationary Phase: Switch to a column with a different selectivity. Phenyl-hexyl or PFP columns can offer alternative interactions (π-π, dipole-dipole) that may better resolve the isomers.[1][7]

  • Optimize Mobile Phase:

    • Adjust pH: Since the isomers have slightly different predicted pKa values, adjusting the mobile phase pH with an acidic modifier (e.g., formic acid or trifluoroacetic acid) can alter their protonation state and retention on a reversed-phase column.[10]

    • Change Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. A simple switch may improve resolution.

  • Consider Derivatization: If the above methods fail, derivatizing the amine to an amide or carbamate can significantly alter the polarity and chromatographic behavior of the isomers, often leading to baseline separation.[1][2][3][4][5][6][7][8][9]

Crystallization Issues

Problem: Oiling out or co-precipitation of isomers during crystallization.

Cause: The isomers have similar solubilities, and the solution may be too concentrated or cooled too quickly.

Solution Workflow:

Caption: Troubleshooting workflow for crystallization problems.

Detailed Explanation:

  • Solvent System Screening: Systematically test a range of solvents and solvent mixtures. The ideal system will have a large solubility difference between the isomers at different temperatures.[11]

  • Control Crystallization Conditions:

    • Slow Cooling: Allow the solution to cool slowly to promote the growth of pure crystals rather than rapid precipitation.

    • Seeding: Introduce a small crystal of the desired pure isomer to encourage its selective crystallization.

    • Concentration: Start with a more dilute solution to prevent oiling out.

  • Form Hydrochloride Salt: Converting the amines to their hydrochloride salts can significantly alter their crystal packing and solubility properties, often making fractional crystallization more effective.[11]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for developing a reversed-phase HPLC method.

Materials:

  • HPLC system with UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample of mixed isomers dissolved in mobile phase

Procedure:

  • Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 5-10 µL of the sample solution.

  • Run a gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Monitor the elution at 254 nm.

  • Optimization: Adjust the gradient slope, initial and final percentages of Mobile Phase B, and flow rate to maximize the resolution between the isomer peaks.

Protocol 2: Fractional Crystallization of Hydrochloride Salts

This protocol describes the formation and fractional crystallization of the hydrochloride salts.

Materials:

  • Mixture of bromo-dihydrobenzofuran-amine isomers

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Heptane

Procedure:

  • Dissolve the isomer mixture in a minimal amount of warm isopropanol.

  • Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper).

  • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator.

  • Collect the first crop of crystals by vacuum filtration. This crop is likely to be enriched in one of the isomers.

  • To the filtrate, slowly add heptane as an anti-solvent until turbidity is observed.

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to obtain a second crop of crystals, which should be enriched in another isomer.

  • Analyze each crop of crystals by HPLC or NMR to determine the isomeric purity.

  • Repeat the recrystallization process on the enriched fractions to achieve higher purity.

Protocol 3: Derivatization for GC Analysis

This protocol describes the acylation of the amine isomers for analysis by Gas Chromatography.

Materials:

  • Mixture of bromo-dihydrobenzofuran-amine isomers

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetic anhydride

  • Saturated aqueous sodium bicarbonate

  • GC-MS system

Procedure:

  • Dissolve approximately 10 mg of the isomer mixture in 1 mL of anhydrous DCM in a vial.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of acetic anhydride dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the resulting solution of acetylated isomers by GC-MS. The derivatives will have different retention times, allowing for their separation and quantification.[2][3][4][5][6][7][8][9]

References

  • Plotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4718. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link]

  • Scribd. (n.d.). Derivatization of Amines. Available at: [Link]

  • Narayanan, P., Ganeshjeevan, R., Suresh, S., & Muralidharan, C. (2014). Resolving the benign and themalign isomers of aryl amines by HPLC. Trade Science Inc. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Schmidt, T., Haas, R., Löw, E., & Steinbach, K. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2997–3007. Available at: [Link]

  • Kunzru, D., & Frei, R. W. (1974). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, 12(4), 191–196. Available at: [Link]

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  • ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available at: [Link]

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Validation & Comparative

Comparative Reactivity Guide: 7-Bromo-2,3-dihydrobenzofuran-5-amine vs. Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Bioisosteric Rationale

In advanced medicinal chemistry and drug design, the strategic replacement of an indole core with a 2,3-dihydrobenzofuran scaffold is a highly validated bioisosteric maneuver. This substitution is particularly prevalent in the development of monoamine receptor ligands, such as 5-HT2A/2C agonists and 5-HT3 antagonists[1],[2].

7-Bromo-2,3-dihydrobenzofuran-5-amine (CAS: 191602-53-6) [3] serves as a premier bifunctional building block in this context. By replacing the N-H bond of an indole with an ether oxygen, chemists can fundamentally alter the electronic landscape of the molecule. This modification typically improves metabolic stability, removes a hydrogen-bond donor to lower the desolvation penalty, and prevents unwanted N-alkylation side reactions, all while maintaining the critical spatial geometry required for receptor affinity,[1].

This guide objectively compares the chemical reactivity, synthetic utility, and handling protocols of 7-bromo-2,3-dihydrobenzofuran-5-amine against its direct indole counterparts (e.g., 5-amino-7-bromoindole).

Structural and Electronic Divergence

To understand the reactivity differences, we must analyze the electronic distribution of both scaffolds.

  • Indole Core (The Benchmark): Indoles are 10- π electron aromatic systems. The lone pair on the N1 nitrogen participates in the aromatic ring, making the C3 position highly electron-rich and exceptionally prone to electrophilic aromatic substitution (EAS) and oxidative degradation. Furthermore, the N-H proton is acidic (pKa ~16) and acts as a strong hydrogen-bond donor.

  • 2,3-Dihydrobenzofuran Core (The Bioisostere): In 7-bromo-2,3-dihydrobenzofuran-5-amine, the oxygen atom acts strictly as a hydrogen-bond acceptor[3]. The fused dihydrofuran ring provides structural rigidity without the acidic N-H proton. The primary amine at C5 is highly nucleophilic, activated by the electron-donating resonance of the para-oxygen. The C7 bromide provides an orthogonal vector for transition-metal-catalyzed cross-coupling.

Reactivity cluster_dihydro 7-Bromo-2,3-dihydrobenzofuran-5-amine cluster_indole 5-Amino-7-bromoindole D_Amine C5 Amine High Nucleophilicity I_Amine C5 Amine Competitive Nucleophile D_Amine->I_Amine Equivalent D_Bromo C7 Bromide Pd-Coupling Vector D_Core O-Ether Core H-Bond Acceptor only I_Core N1-H Core H-Bond Donor / Reactive D_Core->I_Core Bioisosteric Replacement I_Bromo C7 Bromide Pd-Coupling Vector

Fig 1: Reactive site comparison between dihydrobenzofuran and indole scaffolds.

Comparative Reactivity & Experimental Workflows

Nucleophilic Amine Reactivity (Amidation)

The Causality: The primary amine in 7-bromo-2,3-dihydrobenzofuran-5-amine reacts predictably and cleanly with acyl chlorides or activated carboxylic acids. Because the scaffold lacks any other nucleophilic heteroatoms, regioselectivity is absolute. In stark contrast, performing an amidation on 5-aminoindole often results in competitive N1-acylation (forming an amide at C5 and an imide/amide at N1) if excess reagent or strong bases are used, necessitating orthogonal protection-deprotection steps.

Self-Validating Protocol: HATU-Mediated Amidation of 7-Bromo-2,3-dihydrobenzofuran-5-amine

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Rationale: HATU converts the acid into a highly reactive O-Atab ester, preventing unreactive salt formation with the aniline.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes acidic byproducts without competing for the electrophile.

  • Substrate Addition: Add 7-bromo-2,3-dihydrobenzofuran-5-amine (1.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The product will be UV active. Spraying the TLC plate with Ninhydrin and heating will confirm the consumption of the starting material (the primary amine's purple spot will disappear).

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Causality: The C7 bromide in the dihydrobenzofuran system is electronically primed for oxidative addition by Pd(0). Crucially, the lack of an acidic N-H proton means no protection is required during basic cross-coupling conditions. When utilizing bromoindoles, the acidic N-H can poison the palladium catalyst or undergo competing Buchwald-Hartwig amination, usually forcing chemists to install a Boc or Tosyl protecting group prior to the Suzuki coupling.

Protocol A 1. Reagent Mixing (Ar-Br + Boronic Acid) B 2. Degassing (Argon Sparging) A->B C 3. Pd Catalyst Addition B->C D 4. Thermal Activation (90°C) C->D E 5. LC-MS/TLC Validation D->E

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for aryl bromides.

Self-Validating Protocol: C7 Suzuki Coupling

  • Assembly: In a Schlenk flask, combine 7-bromo-2,3-dihydrobenzofuran-5-amine (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Rationale: The biphasic solvent system ensures solubility for both the organic substrates and the inorganic base required for transmetalation.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded. Pd(0) is easily oxidized to inactive Pd(II) , which halts the catalytic cycle and precipitates as inactive "Palladium black."

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Rationale: The bidentate dppf ligand is sterically bulky, preventing the free C5 primary amine of the substrate from coordinating to and poisoning the palladium center.

  • Heating: Heat to 90°C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. Confirm the disappearance of the characteristic M+/M+2 (1:1 ratio) isotopic signature of the aryl bromide (m/z ~214/216)[3] and the appearance of the desired coupled product mass.

Quantitative Data & Property Comparison

The following table summarizes the key physicochemical and reactivity metrics, demonstrating why 7-bromo-2,3-dihydrobenzofuran-5-amine is often preferred over indoles in late-stage functionalization and drug formulation.

Property / Metric7-Bromo-2,3-dihydrobenzofuran-5-amine5-Amino-7-bromoindoleCausality / Impact in Drug Design
Molecular Weight 214.06 g/mol [3]211.06 g/mol Near-identical size supports seamless bioisosteric substitution.
H-Bond Donors 1 (Primary Amine)2 (Amine + Indole NH)Dihydrobenzofuran has a lower desolvation penalty, often improving passive membrane permeability.
H-Bond Acceptors 2 (Amine N, Ether O)[3]1 (Amine N)The ether oxygen provides a stable, alternative interaction vector for target binding[1].
C3 Nucleophilicity NegligibleHighDihydrobenzofurans are highly resistant to unwanted electrophilic aromatic substitution and oxidation.
Pd-Coupling Req. No protection neededN-protection requiredIndole NH can undergo competing Buchwald-Hartwig amination or poison Pd catalysts, adding synthetic steps.

References

  • Stereochemical Aspects of Hallucinogenesis (Bioisosteric Evaluation) Source: Grantome (David Nichols) URL:[Link]

  • Synthesis and Pharmacological Characterization of a Series of Geometrically Constrained 5-HT2A/2C Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Indazoles as indole bioisosteres: Synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5-HT3 receptor Source: World Journal of Pharmaceutical Research URL:[Link]

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A Comparative Guide to 7-bromo-2,3-dihydrobenzofuran-5-amine and its Unbrominated Analog in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Bromination in Medicinal Chemistry

In the landscape of rational drug design, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential.[1][2][3] One such powerful modification is halogenation, and specifically, the introduction of a bromine atom.[4][5] This guide provides an in-depth comparison of 7-bromo-2,3-dihydrobenzofuran-5-amine and its unbrominated analog, 2,3-dihydrobenzofuran-5-amine, within the context of drug discovery and development. The benzofuran scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-infective properties.[6][7][8][9]

The deliberate incorporation of bromine into a drug candidate, a strategy known as bromination, can profoundly influence its physicochemical and pharmacokinetic properties.[4][5][10][11][12][13] This can lead to enhanced potency, selectivity, and metabolic stability.[4][5][10][11][12][13] The underlying principle often involves the concept of bioisosterism, where the substitution of one atom or group for another with similar properties can lead to favorable changes in biological activity.[14][15][16] In this case, the substitution of a hydrogen atom with a bromine atom can alter lipophilicity, modulate electronic properties, and introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance drug-target binding.[4][5]

This guide will delve into the comparative analysis of these two molecules, providing experimental data and protocols to illustrate the impact of this single atomic substitution.

Comparative Analysis: Physicochemical and Pharmacokinetic Profiles

The introduction of a bromine atom at the 7-position of the 2,3-dihydrobenzofuran-5-amine core significantly alters its molecular properties. Below is a comparative summary of key physicochemical parameters for both compounds.

Property2,3-dihydrobenzofuran-5-amine7-bromo-2,3-dihydrobenzofuran-5-amineImpact of Bromination
Molecular Formula C₈H₉NOC₈H₈BrNOAddition of a bromine atom
Molecular Weight ~149.18 g/mol 214.06 g/mol [17][18]Increased molecular weight
Topological Polar Surface Area (TPSA) 38.3 Ų (predicted)35.2 Ų[17]Slight decrease in polarity
XLogP3-AA (Predicted Lipophilicity) ~1.5 (predicted)2.1 (predicted)Increased lipophilicity

Note: Some values are predicted and may vary based on the calculation method.

The increase in lipophilicity, as indicated by the higher predicted LogP value for the brominated analog, is a common consequence of halogenation.[12][13] This property can have a cascade of effects on a drug candidate's pharmacokinetic profile, including:

  • Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, potentially leading to improved absorption and distribution.[12][13]

  • Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic cleavage than a carbon-hydrogen bond. This can lead to a longer half-life and improved metabolic stability.[4][5][15]

  • Target Binding: The bromine atom can participate in halogen bonding with the target protein, potentially increasing binding affinity and potency.[4][5]

However, it is crucial to note that excessive lipophilicity can also lead to undesirable effects such as increased toxicity and non-specific binding.[4][5][11] Therefore, experimental validation of these properties is essential.

Experimental Workflows for Comparative Assessment

To empirically evaluate the impact of bromination, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these comparative studies.

Determination of Lipophilicity (LogP/LogD)

Objective: To experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) as a measure of lipophilicity.

Methodology: Shake-Flask Method [19][20][21]

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Accurately weigh a small amount of the test compound (7-bromo-2,3-dihydrobenzofuran-5-amine or 2,3-dihydrobenzofuran-5-amine) and dissolve it in a known volume of either the n-octanol or water phase.

  • Partitioning: Add an equal volume of the other phase to the solution.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20][22]

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)[23]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Phases dissolve Dissolve Compound prep_phases->dissolve partition Partitioning (Shake) dissolve->partition separate Phase Separation (Centrifuge) partition->separate quantify Quantify Concentration (HPLC) separate->quantify calculate Calculate LogP quantify->calculate

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.[24]

Methodology: Hepatocyte Suspension Assay [25][26]

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and dilute them to a final concentration of 1 x 10⁶ viable cells/mL in pre-warmed incubation medium.[25]

  • Compound Incubation: Prepare working solutions of the test compounds in the incubation medium.

  • Reaction Initiation: Add the hepatocyte suspension to the wells of a multi-well plate containing the test compounds to achieve a final cell density of 0.5 x 10⁶ viable cells/mL.[25] Include a negative control with heat-inactivated hepatocytes.

  • Time-Course Sampling: Incubate the plate at 37°C on an orbital shaker. At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the reaction mixture.[25]

  • Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[26][27]

G prep Prepare Hepatocytes and Compounds incubate Incubate at 37°C prep->incubate sample Time-Course Sampling incubate->sample quench Quench Reaction sample->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data

Target Engagement Assays

Objective: To determine if the compounds directly bind to their intended biological target and to quantify the binding affinity.[28][29][30]

The choice of a specific target engagement assay depends on the nature of the biological target (e.g., enzyme, receptor).[28] Common biophysical techniques include:[30][31]

  • Differential Scanning Fluorimetry (DSF): Measures changes in protein thermal stability upon ligand binding.

  • Surface Plasmon Resonance (SPR): Monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event.

General Workflow for Target Engagement Assays:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Prepare Purified Target Protein incubate Incubate Protein and Compound prep_protein->incubate prep_compound Prepare Compound Serial Dilutions prep_compound->incubate measure Measure Biophysical Change (e.g., DSF, SPR, ITC) incubate->measure analyze Analyze Binding Data measure->analyze determine_kd Determine Binding Affinity (Kd) analyze->determine_kd

Structure-Activity Relationship (SAR) Insights

The comparative data obtained from these experiments will provide crucial insights into the structure-activity relationship of the 2,3-dihydrobenzofuran-5-amine scaffold. Specifically, it will elucidate the contribution of the 7-bromo substituent to the overall pharmacological profile.

Key Questions to Address:

  • Does the increased lipophilicity of the brominated analog translate to improved cell permeability and oral bioavailability?

  • Is the brominated analog more resistant to metabolic degradation, and if so, what are the major metabolic pathways for the unbrominated analog?

  • Does the bromine atom contribute to enhanced target binding affinity through halogen bonding or other interactions?

Conclusion

The strategic bromination of a lead compound, as exemplified by the comparison between 7-bromo-2,3-dihydrobenzofuran-5-amine and its unbrominated analog, is a powerful tool in rational drug design.[32][33][34] By systematically evaluating the impact of this modification on physicochemical properties, pharmacokinetics, and target engagement, researchers can make informed decisions to optimize drug candidates for improved efficacy and developability. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, ultimately contributing to the advancement of novel therapeutics.

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Benchmarking 7-Bromo-2,3-dihydrobenzofuran-5-amine Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize rigid, sp3-rich scaffolds with versatile functional handles, 7-bromo-2,3-dihydrobenzofuran-5-amine has emerged as a highly valuable building block. It combines a fused ether ring system with an unprotected primary amine, offering multiple vectors for late-stage diversification. However, utilizing this substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles that require precise catalytic tuning.

This guide provides an objective benchmarking analysis of this compound's reactivity, detailing the causality behind catalyst selection and providing a self-validating experimental protocol for achieving high-yielding cross-couplings.

Mechanistic Challenges: The "Why" Behind the Benchmarking

Cross-coupling unprotected amino-aryl bromides is notoriously difficult due to a combination of electronic and coordination effects. When benchmarking 7-bromo-2,3-dihydrobenzofuran-5-amine, two primary failure modes must be addressed:

  • Electronic Deactivation : The C5-amine is strongly electron-donating. According to established, electron-rich aryl halides undergo oxidative addition to Pd(0) at a significantly reduced rate compared to electron-deficient substrates. This strengthens the C–Br bond and raises the activation energy of the rate-limiting step.

  • Steric Hindrance & Catalyst Poisoning : The C7-bromine is situated ortho to the bulky oxygen atom of the dihydrofuran ring, creating a sterically congested reactive site. More critically, the free primary amine can competitively bind to the palladium center. This forms stable, off-cycle Pd(II) resting states that sequester the catalyst and halt the reaction—a phenomenon well-documented in the .

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Bromide (Slowed by -NH2) DeadEnd Catalyst Poisoning (Amine Coordination) Pd0->DeadEnd Competitive Binding by Free Amine TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product DeadEnd->Pd0 Bulky Ligands (e.g., CataXCium A)

Mechanistic pathways in Suzuki coupling showing competitive catalyst poisoning by free amines.

Comparative Performance Data

To objectively evaluate the reactivity of 7-bromo-2,3-dihydrobenzofuran-5-amine, we benchmarked it against two reference substrates to isolate the variables of steric hindrance and electronic deactivation.

  • Substrate A (4-Bromoaniline) : Evaluates the effect of the free amine without ortho-steric hindrance.

  • Substrate B (5-Bromo-2,3-dihydrobenzofuran) : Evaluates the steric bulk of the scaffold without the deactivating amine.

  • Substrate C (Target) : Contains both the free amine and the ortho-steric hindrance.

Standard Reaction Conditions : 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq Base, 5 mol% Pd catalyst, 100 °C, 12h.

SubstrateStructural ChallengePd(PPh₃)₄ Yield¹Pd(dppf)Cl₂ Yield²CataXCium A Pd G3 Yield³
A: 4-Bromoaniline Free Amine (Electronic)45%65%95%
B: 5-Bromo-2,3-dihydrobenzofuran Ortho-Oxygen (Steric)60%85%98%
C: 7-Bromo-2,3-dihydrobenzofuran-5-amine Steric + Free Amine15% 40% 88%

¹ Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O (Standard baseline) ² Pd(dppf)Cl₂ / K₃PO₄ / Dioxane:H₂O (Bidentate ligand, moderate steric tolerance) ³ CataXCium A Pd G3 / K₃PO₄ / t-Amyl alcohol (Bulky, electron-rich dialkylarylphosphine)

Data Analysis & Causality

The data clearly demonstrates that standard tetrakis(triphenylphosphine)palladium(0) fails to overcome the dual challenges of Substrate C. The bidentate Pd(dppf)Cl₂ offers marginal improvement but still suffers from amine-induced catalyst sequestration.

The breakthrough performance of CataXCium A Pd G3 is driven by two factors:

  • Steric Repulsion : The bulky adamantyl groups on the CataXCium A ligand physically prevent the formation of stable bis-amine palladium complexes, actively forcing the dissociation of the substrate's -NH₂ group from the metal center.

  • Electronic Activation : The highly electron-rich dialkylarylphosphine increases the electron density on the palladium center, significantly lowering the activation barrier for oxidative addition into the deactivated C–Br bond.

Validated Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Built-in checkpoints allow the operator to verify the chemical state of the reaction at each critical juncture, minimizing the risk of silent failures.

Workflow Step1 1. Reagent Assembly Step2 2. Rigorous Degassing Step1->Step2 Step3 3. Catalyst Activation Step2->Step3 Step4 4. Thermal Coupling Step3->Step4 Step5 5. Workup & Validation Step4->Step5

Self-validating experimental workflow for the cross-coupling of unprotected amino-aryl bromides.

Step 1: Reagent Assembly & Solvent Degassing
  • Action : In an oven-dried Schlenk flask, combine 7-bromo-2,3-dihydrobenzofuran-5-amine (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq). Add a 4:1 mixture of t-Amyl alcohol and water. Sparge the mixture with ultra-pure Argon for 15 minutes.

  • Causality : The relies on Pd(0). Electron-rich phosphines like CataXCium A are highly susceptible to oxidation, and active Pd(0) can be irreversibly oxidized to inactive Pd(II) by dissolved O₂.

  • Validation Checkpoint : The solution should remain clear or slightly cloudy (due to base suspension). Any premature yellowing or browning prior to catalyst addition indicates trace oxidation or impure starting materials.

Step 2: Catalyst Addition & Activation
  • Action : Under a positive flow of Argon, add CataXCium A Pd G3 (5 mol%). Seal the flask and stir at room temperature for 5 minutes.

  • Causality : G3 precatalysts are highly stable but require mild base activation to release the active Pd(0)L₁ species and the carbazole byproduct.

  • Validation Checkpoint : The reaction mixture will rapidly transition from pale yellow to a deep, homogenous red/orange. This color change is the visual confirmation that the active Pd(0) species has been successfully generated.

Step 3: Thermal Coupling
  • Action : Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality : Elevated temperatures provide the necessary activation energy to overcome the sterically hindered oxidative addition and promote ligand dissociation from any transient amine-bound Pd complexes. High stirring rates are required to overcome the mass transfer limitations of the biphasic solvent system.

  • Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material spot (which stains bright orange with ninhydrin due to the free amine) confirms full conversion. The precipitation of palladium black at the end of the reaction indicates catalyst turnover completion.

Step 4: Workup & Purification
  • Action : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

  • Causality : Aqueous washing removes the inorganic salts (K₃PO₄, boronic acid byproducts) and the t-Amyl alcohol.

  • Validation Checkpoint : ¹H NMR of the purified product should show the disappearance of the distinct aryl bromide proton signals and the emergence of the biaryl multiplet (7.30–7.50 ppm), while the broad singlet of the -NH₂ protons (~3.50 ppm) remains intact, proving the amine was not consumed in a competing Buchwald-Hartwig amination.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (via PubMed Central) URL:[Link] [1]

  • Suzuki Cross-Coupling: Reaction Mechanism and Mechanistic Studies Source: Chemistry LibreTexts URL:[Link][2]

  • Suzuki Reaction: Mechanism and Solvent Variations Source: Wikipedia URL: [Link] [3]

A Spectroscopic Guide to Differentiating 7-bromo-2,3-dihydrobenzofuran-5-amine and its 5-bromo Isomer

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of isomeric molecules is a cornerstone of success. Subtle differences in the arrangement of functional groups can profoundly impact a compound's pharmacological and toxicological profile. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: 7-bromo-2,3-dihydrobenzofuran-5-amine and 5-bromo-2,3-dihydrobenzofuran-7-amine. For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, the ability to unequivocally distinguish between these positional isomers is paramount.

This guide moves beyond a mere listing of spectral data. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights to aid in the confident identification of these compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.

Molecular Structures at a Glance

A clear visualization of the isomeric relationship is essential before delving into the spectroscopic data. The key difference lies in the relative positions of the bromine and amine substituents on the aromatic ring of the 2,3-dihydrobenzofuran scaffold.

G cluster_0 7-bromo-2,3-dihydrobenzofuran-5-amine cluster_1 5-bromo-2,3-dihydrobenzofuran-7-amine 7-bromo 7-bromo 5-bromo 5-bromo

Caption: Molecular structures of the two isomers.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The substitution pattern on the benzene ring of the dihydrobenzofuran core creates distinct electronic environments for the aromatic protons, leading to unique chemical shifts and coupling patterns.

Predicted ¹H NMR Data
Proton 7-bromo-2,3-dihydrobenzofuran-5-amine (Predicted δ, ppm) 5-bromo-2,3-dihydrobenzofuran-7-amine (Predicted δ, ppm) Key Differentiators
H4~6.8 (s)~7.0 (d, J ≈ 2 Hz)Singlet vs. Doublet
H6~7.1 (s)~6.7 (d, J ≈ 2 Hz)Singlet vs. Doublet
-NH₂~3.5 (br s)~4.0 (br s)Chemical shift difference
-CH₂- (C2)~4.5 (t, J ≈ 8.5 Hz)~4.5 (t, J ≈ 8.5 Hz)Similar
-CH₂- (C3)~3.2 (t, J ≈ 8.5 Hz)~3.2 (t, J ≈ 8.5 Hz)Similar

Expertise & Experience: The most telling difference in the ¹H NMR spectra will be the appearance of the aromatic protons. In the 7-bromo isomer, the two aromatic protons (H4 and H6) are chemically non-equivalent but are predicted to appear as singlets due to the lack of adjacent protons for coupling. Conversely, in the 5-bromo isomer, the two aromatic protons (H4 and H6) are also non-equivalent but will appear as doublets with a small meta-coupling constant (J ≈ 2 Hz). This fundamental difference in the splitting pattern is a definitive marker for distinguishing the two isomers. The chemical shift of the amine protons can also be indicative, with the amine in the 7-position of the 5-bromo isomer expected to be more deshielded due to the proximity of the oxygen atom.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the amine protons.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by probing the carbon framework of the molecule. The electronic effects of the bromine and amine substituents will induce distinct chemical shifts for the aromatic carbons.

Predicted ¹³C NMR Data
Carbon 7-bromo-2,3-dihydrobenzofuran-5-amine (Predicted δ, ppm) 5-bromo-2,3-dihydrobenzofuran-7-amine (Predicted δ, ppm) Key Differentiators
C4~115~118Subtle chemical shift differences
C5~140 (C-NH₂)~110 (C-Br)Significant chemical shift difference
C6~112~115Subtle chemical shift differences
C7~105 (C-Br)~145 (C-NH₂)Significant chemical shift difference
C7a~150~148Subtle chemical shift differences
C3a~120~122Subtle chemical shift differences
C2~71~71Similar
C3~29~29Similar

Expertise & Experience: The most significant differences in the ¹³C NMR spectra will be observed for the carbon atoms directly attached to the bromine and amine groups. The carbon bearing the electron-donating amine group will be shielded (shifted to a lower ppm value) compared to the carbon bearing the electron-withdrawing bromine atom. Therefore, in the 7-bromo isomer, C5 (attached to -NH₂) will be at a higher field than C7 (attached to -Br). The opposite will be true for the 5-bromo isomer, where C7 (attached to -NH₂) will be at a higher field than C5 (attached to -Br). These predictable and significant shifts in the aromatic region provide a robust method for isomer differentiation.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and can be a quick and effective tool for confirming the presence of key functional groups. While the overall IR spectra of the two isomers are expected to be similar, subtle differences in the fingerprint region and the N-H stretching frequencies can be observed.

Predicted IR Data
Vibrational Mode 7-bromo-2,3-dihydrobenzofuran-5-amine (Predicted cm⁻¹) 5-bromo-2,3-dihydrobenzofuran-7-amine (Predicted cm⁻¹) Key Differentiators
N-H Stretch (asymmetric)~3450~3430Slight shift due to electronic environment
N-H Stretch (symmetric)~3360~3340Slight shift due to electronic environment
C-N Stretch (aromatic)~1300-1250~1300-1250Similar
C-Br Stretch~650-550~650-550Similar
Aromatic C-H Bending (out-of-plane)~850-800~850-800May show subtle pattern differences

Expertise & Experience: Both isomers will exhibit the characteristic two-band N-H stretching absorption of a primary amine in the region of 3500-3300 cm⁻¹.[1] The precise positions of these bands may differ slightly due to the different electronic environments of the amino group in the two isomers. The C-N stretching of aromatic amines typically appears in the 1350-1200 cm⁻¹ region.[2] The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern on the aromatic ring, although interpretation can be complex.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrument Parameters: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry: Fragmentation Pathways as a Clue

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a prominent feature in the mass spectra of both isomers.

Predicted Mass Spectrometry Data
Ion 7-bromo-2,3-dihydrobenzofuran-5-amine (Predicted m/z) 5-bromo-2,3-dihydrobenzofuran-7-amine (Predicted m/z) Key Differentiators
[M]⁺213/215213/215Identical molecular ion
[M-Br]⁺134134Similar
[M-NH₂]⁺197/199197/199Similar
Characteristic FragmentsPotential differences in the relative intensities of fragment ionsPotential differences in the relative intensities of fragment ionsRelative abundance of key fragments

Trustworthiness: The molecular ion peaks ([M]⁺) for both isomers will appear as a doublet with a 1:1 intensity ratio at m/z 213 and 215, confirming the presence of one bromine atom. While the primary fragmentation pathways, such as the loss of the bromine atom or the amino group, are likely to be similar for both isomers, the relative intensities of the resulting fragment ions may differ. These differences in fragmentation abundance can arise from the varying stabilities of the resulting carbocations, influenced by the position of the remaining substituent.

G M Molecular Ion [C₈H₈BrNO]⁺˙ m/z 213/215 M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br• M_minus_NH2 [M-NH₂]⁺ m/z 197/199 M->M_minus_NH2 - •NH₂

Caption: General fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

  • Ionization: Use electron ionization (EI) to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Analyze the molecular ion and the fragmentation pattern, paying close attention to the isotopic signature of bromine-containing fragments.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The confident differentiation of 7-bromo-2,3-dihydrobenzofuran-5-amine and 5-bromo-2,3-dihydrobenzofuran-7-amine relies on a synergistic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for distinguishing these positional isomers. The unique splitting patterns of the aromatic protons in the ¹H NMR spectrum and the characteristic chemical shifts of the substituted carbons in the ¹³C NMR spectrum serve as unambiguous fingerprints for each compound. By understanding the fundamental principles behind these spectroscopic differences, researchers can approach the structural elucidation of these and other complex molecules with a high degree of certainty.

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